![molecular formula C11H14Cl3N3 B2652003 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride CAS No. 1609403-42-0](/img/structure/B2652003.png)

2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

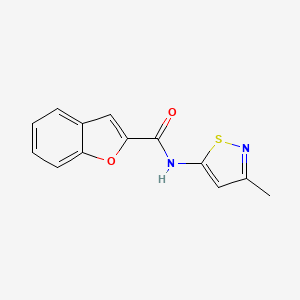

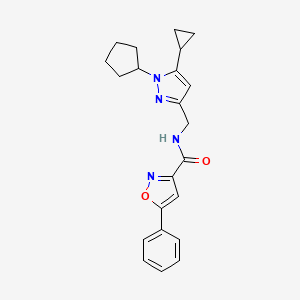

“2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The pyrazole ring is substituted with two methyl groups and is connected to the pyridine ring through a methylene bridge .

Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a pyrazole ring and a pyridine ring, both of which are aromatic heterocycles . The pyrazole ring is substituted with two methyl groups at the 3 and 5 positions . The pyrazole and pyridine rings are connected through a methylene bridge .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Pyridine-pyrazole compounds, including derivatives similar to the specified compound, have been found to be effective in inhibiting steel corrosion in hydrochloric acid solutions. For instance, 2-(3-methyl-1H-pyrazol-5-yl) pyridine showed significant inhibition efficiency, acting primarily as a cathodic inhibitor (Bouklah et al., 2005).

Photochemical Properties : Studies on pyridine derivatives have revealed that compounds like 2-(1H-pyrazol-5-yl)pyridine can undergo various types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. This class of compounds exhibits unique dual luminescence and is of interest for various photophysical applications (Vetokhina et al., 2012).

Catalysis in Ethylene Oligomerization : Unsymmetrical pyrazolylmethylpyridine metal complexes, closely related to the queried compound, have shown potential as catalysts in ethylene oligomerization reactions. These reactions can produce different types of oligomers depending on the solvent and co-catalyst used, indicating a versatile application in polymer chemistry (Nyamato et al., 2014).

Luminescent Lanthanide Compounds : Derivatives of pyrazolylpyridines have been used to create luminescent lanthanide compounds, which are useful for biological sensing and other applications. These compounds exhibit unique thermal and photochemical properties (Halcrow, 2005).

Optical and Junction Characteristics : Pyridine derivatives have been studied for their optical and diode characteristics. For instance, certain pyrazolo pyridine derivatives have shown potential applications in photonic devices due to their specific optical energy gaps and response to light, making them candidates for use in photosensors (Zedan et al., 2020).

Eigenschaften

IUPAC Name |

2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3.2ClH/c1-8-5-9(2)15(14-8)7-10-3-4-11(12)13-6-10;;/h3-6H,7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQTWDJVRPGUHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CN=C(C=C2)Cl)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane](/img/structure/B2651924.png)

![ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate](/img/structure/B2651926.png)

![1,4-dioxane; ethyl 3-[(4Z)-5-oxo-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-12-yl]benzoate](/img/structure/B2651927.png)

![5-(3,5-dimethoxyphenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2651933.png)

![3-(2-chlorobenzyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2651935.png)

![4-ethoxy-N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2651939.png)

![1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine](/img/structure/B2651940.png)